molecular formula C17H12ClNO3 B2961572 6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 38543-18-9

6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2961572
CAS RN: 38543-18-9
M. Wt: 313.74
InChI Key: CWWQHPFRIILYJC-UHFFFAOYSA-N
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Description

6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound with the empirical formula C13H11ClN2O . It is a solid substance . The SMILES string representation of this compound is O=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 . This indicates that the compound contains a carboxamide group (O=C(N…)), a chloro group (Cl), and a methylphenyl group (C(C=C1)=CC=C1C).


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (C13H11ClN2O), molecular weight (246.69), and its solid form . The compound’s SMILES string is O=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 .

Scientific Research Applications

Crystal Structure and Conformation

The molecular structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including variants with chlorine substitution, have been extensively studied. These molecules are primarily planar and exhibit anti conformations with respect to the C—N rotamer of the amide. This cis geometry relative to the chromone ring and the carbonyl group of the amide provides insight into their potential interactions and stability in various applications (Gomes, Low, Cagide, & Borges, 2015).

Microwave-Assisted Synthesis and Biological Activity

Microwave-assisted synthesis techniques have been employed to create novel 2H-Chromene derivatives, including 6-chloro-2-oxo-2H-chromene-4-carbaldehyde. These compounds have shown remarkable antimicrobial activity against different classes of bacteria and fungi, highlighting their potential in medical and pharmaceutical research (El Azab, Youssef, & Amin, 2014).

Anti-Cholinesterase Activity and Neuroprotective Effects

In Alzheimer's disease research, novel chromenones linked to the 1,2,3-triazole ring system have been synthesized and evaluated for their anti-ChE activity. Among these, certain compounds demonstrated significant anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in PC12 neurons. These findings suggest potential therapeutic applications for neurodegenerative diseases (Saeedi et al., 2017).

Polymeric Applications

The synthesis of novel poly(coumarin-amide)s utilizing a monomer derived from 6,6'-methylenebis(2-oxo-2H-chromene-3-carboxylic acid) has been explored. These polymers exhibit good thermal properties and demonstrate potential in materials science, particularly in the development of photosensitive materials (Nechifor, 2009).

Antioxidant and Antibacterial Agents

Chromene derivatives, synthesized via a one-pot three-component protocol, have been studied for their antioxidant and antibacterial properties. This research underscores the importance of chromene compounds in developing new therapeutic agents with potential applications in treating infections and diseases associated with oxidative stress (Subbareddy & Sumathi, 2017).

Safety and Hazards

The safety information available for 6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide indicates that it has the hazard classifications of Acute Tox. 4 Oral and Eye Irrit. 2 . The precautionary statements include P305 + P351 + P338 .

Future Directions

Given the limited information available on 6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. Studies on similar compounds suggest potential pharmacological activities , which could guide future investigations on this compound.

properties

IUPAC Name

6-chloro-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-10-2-5-13(6-3-10)19-16(20)14-9-11-8-12(18)4-7-15(11)22-17(14)21/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWQHPFRIILYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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